Cas no 20615-94-5 (5-methyl-1,2,4-oxadiazole-3-carboxylic acid;potassium salt)

5-methyl-1,2,4-oxadiazole-3-carboxylic acid;potassium salt structure
20615-94-5 structure
Product Name:5-methyl-1,2,4-oxadiazole-3-carboxylic acid;potassium salt
CAS No:20615-94-5
MF:C4H3KN2O3
MW:166.176521539688
MDL:MFCD11975674
CID:1011452
PubChem ID:53419880
Update Time:2025-11-01

5-methyl-1,2,4-oxadiazole-3-carboxylic acid;potassium salt Chemical and Physical Properties

Names and Identifiers

    • Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate
    • 5-methyl-[1,2,4]oxadiazole-3-carboxylic acid, potassium salt
    • 5-Methyl-1,2,4-oxadiazol-3-carbonsaeure-kaliumsalz
    • AK103828
    • ANW-64441
    • CTK8C0286
    • KB-259361
    • 5-methyl-1,2,4-oxadiazole-3-carboxylic acid;potassium salt
    • AKOS016006420
    • SCHEMBL19521032
    • DTXSID70697542
    • 20615-94-5
    • POTASSIUM5-METHYL-1,2,4-OXADIAZOLE-3-CARBOXYLATE
    • potassium;5-methyl-1,2,4-oxadiazole-3-carboxylate
    • CS-0187794
    • AMY26581
    • MFCD11975674
    • AS-72228
    • Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate, 98%
    • 1,2,4-Oxadiazole-3-carboxylic acid, 5-methyl-, potassium salt (1:1)
    • EN300-219124
    • SY241749
    • MDL: MFCD11975674
    • Inchi: 1S/C4H4N2O3.K/c1-2-5-3(4(7)8)6-9-2;/h1H3,(H,7,8);/q;+1/p-1
    • InChI Key: MNJPGPIMVDHGGV-UHFFFAOYSA-M
    • SMILES: [K+].O1C(C)=NC(C(=O)[O-])=N1

Computed Properties

  • Exact Mass: 165.97807345g/mol
  • Monoisotopic Mass: 165.97807345g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 132
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79Ų

5-methyl-1,2,4-oxadiazole-3-carboxylic acid;potassium salt Security Information

  • Storage Condition:Sealed in dry,Room Temperature

5-methyl-1,2,4-oxadiazole-3-carboxylic acid;potassium salt Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A450000406-250mg
Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate
20615-94-5 97%
250mg
$203.01 2023-09-02
Alichem
A450000406-1g
Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate
20615-94-5 97%
1g
$538.21 2023-09-02
Alichem
A450000406-5g
Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate
20615-94-5 97%
5g
$1692.76 2023-09-02
Fluorochem
230133-250mg
Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate
20615-94-5 95%
250mg
£113.00 2022-02-28
Fluorochem
230133-1g
Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate
20615-94-5 95%
1g
£282.00 2022-02-28
Fluorochem
230133-5g
Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate
20615-94-5 95%
5g
£843.00 2022-02-28
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD235367-100mg
Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate
20615-94-5 97%
100mg
¥689.0 2022-03-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD235367-250mg
Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate
20615-94-5 97%
250mg
¥1270.0 2022-03-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD235367-1g
Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate
20615-94-5 97%
1g
¥3170.0 2022-03-01
Ambeed
A686027-100mg
Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate
20615-94-5 97%
100mg
$19.0 2025-02-25

Additional information on 5-methyl-1,2,4-oxadiazole-3-carboxylic acid;potassium salt

Introduction to 5-methyl-1,2,4-oxadiazole-3-carboxylic acid;potassium salt (CAS No. 20615-94-5)

5-methyl-1,2,4-oxadiazole-3-carboxylic acid;potassium salt, identified by its CAS number CAS No. 20615-94-5, is a significant compound in the field of chemical and pharmaceutical research. This potassium salt form of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid has garnered attention due to its versatile applications in medicinal chemistry and drug development. The compound belongs to the oxadiazole class of heterocyclic molecules, which are known for their broad spectrum of biological activities and potential therapeutic benefits.

The structure of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid;potassium salt consists of a central oxadiazole ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 3-position. The potassium salt form enhances the solubility and stability of the compound, making it more suitable for various chemical reactions and biological assays. This structural feature has made it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

In recent years, there has been a growing interest in oxadiazole derivatives due to their demonstrated efficacy in various pharmacological applications. Research has shown that compounds containing the oxadiazole moiety exhibit inhibitory effects on several enzymes and receptors involved in inflammatory responses, microbial infections, and cancer progression. Specifically, 5-methyl-1,2,4-oxadiazole-3-carboxylic acid;potassium salt has been investigated for its potential role in modulating these pathways.

One of the most compelling areas of research involving 5-methyl-1,2,4-oxadiazole-3-carboxylic acid;potassium salt is its application as a scaffold for the development of anti-inflammatory agents. Oxadiazole derivatives have been found to interact with key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX), enzymes that play a crucial role in the production of pro-inflammatory cytokines. Studies have demonstrated that certain oxadiazole-based compounds can significantly reduce inflammation by inhibiting these enzymes, thereby offering a potential therapeutic strategy for conditions like rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 5-methyl-1,2,4-oxadiazole-3-carboxylic acid;potassium salt has shown promise in the fight against microbial infections. The oxadiazole ring is known to disrupt bacterial cell membranes and interfere with essential metabolic pathways, leading to increased susceptibility of pathogens to antibiotics. Recent research has highlighted the compound's ability to inhibit the growth of Gram-positive bacteria, including strains that are resistant to conventional antibiotics. This makes it an attractive candidate for developing novel antimicrobial agents that could address the growing problem of antibiotic resistance.

The compound's potential in oncology is another area where significant research efforts have been directed. Oxadiazole derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The mechanism behind this effect often involves interference with key signaling pathways such as those involving p53 and Bcl-xL proteins. For instance, studies have shown that derivatives of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid can activate caspase-dependent apoptosis in human tumor cells while sparing normal cells. This selective toxicity makes it an promising candidate for further development into chemotherapeutic agents.

The synthesis of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid;potassium salt involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors under acidic or basic catalysis followed by purification steps such as recrystallization or column chromatography. The potassium salt form is typically obtained by treating the free carboxylic acid with potassium hydroxide or another suitable base under controlled conditions. This process not only enhances solubility but also improves stability for further applications.

The pharmacokinetic properties of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid;potassium salt are also subjects of extensive study. Researchers are investigating how variations in molecular structure can influence absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is crucial for optimizing drug delivery systems and maximizing therapeutic efficacy while minimizing side effects. Preclinical studies have begun to explore oral formulations and intravenous administration routes to assess bioavailability and systemic distribution.

The future prospects for 5-methyl-1,2,4-oxadiazole-3-carboxylic acid;potassium salt are vast and exciting. Ongoing research aims to expand its therapeutic applications by exploring new derivatives with enhanced potency and selectivity. Computational modeling techniques are being employed to predict how structural modifications will affect biological activity before costly experimental synthesis is undertaken. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating these developments by combining expertise in medicinal chemistry with advanced biotechnological tools.

In conclusion, 5-methyl-1,2,4-oxadiazole- 3-carboxylic acid;potassium salt(CAS No. 20615- 94- 5) represents a promising compound with diverse applications across multiple therapeutic areas. Its unique structural features make it an excellent scaffold for developing novel pharmaceutical agents, particularly those targeting inflammation, microbial infections, and cancer. As research continues, we can expect further breakthroughs that will enhance our understanding of this compound's potential benefits for human health.

Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd